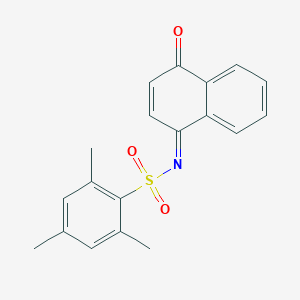
2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as TONB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. TONB is a sulfonamide derivative that has shown promising results in various studies, including its use as an anti-inflammatory and anti-cancer agent.
Mécanisme D'action
The mechanism of action of 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is not fully understood. However, it is believed that 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide exerts its anti-inflammatory and anti-cancer effects through the inhibition of specific signaling pathways, such as the NF-κB pathway. 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have antioxidant effects and to inhibit the growth of bacteria. 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been shown to have a low toxicity profile in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds. However, 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is not fully understood, which can make it challenging to interpret results.
Orientations Futures
There are several potential future directions for research on 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One area of interest is the development of 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis. Another area of interest is the development of 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide as a therapeutic agent for cancer, either as a standalone treatment or in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide and to identify potential side effects.
Méthodes De Synthèse
The synthesis of 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves the reaction between 2,4,6-trimethylaniline and 4-chlorobenzenesulfonyl chloride in the presence of a base. The reaction takes place in an organic solvent and is followed by purification through recrystallization.
Applications De Recherche Scientifique
2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been studied extensively for its potential as an anti-inflammatory and anti-cancer agent. In vitro studies have shown that 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages. 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been shown to induce apoptosis in cancer cells, including breast cancer and colon cancer cells.
Propriétés
Formule moléculaire |
C19H17NO3S |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
(NE)-2,4,6-trimethyl-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C19H17NO3S/c1-12-10-13(2)19(14(3)11-12)24(22,23)20-17-8-9-18(21)16-7-5-4-6-15(16)17/h4-11H,1-3H3/b20-17+ |
Clé InChI |
UPFQFDIDONUUJZ-LVZFUZTISA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)/N=C/2\C=CC(=O)C3=CC=CC=C23)C |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=CC(=O)C3=CC=CC=C23)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=CC(=O)C3=CC=CC=C23)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



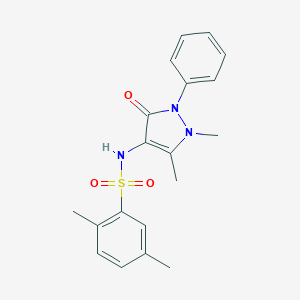
![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281635.png)
![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B281637.png)

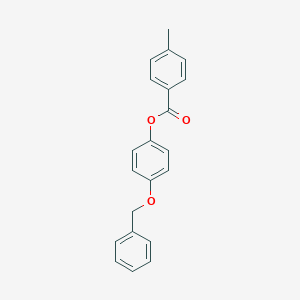
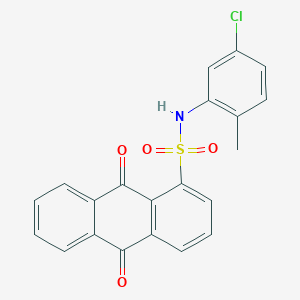
![8-Quinolinyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B281657.png)




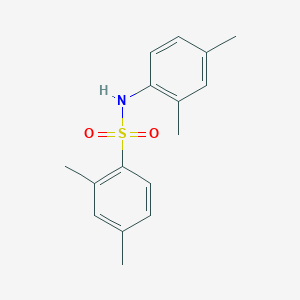
![Isopropyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281670.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methylbenzenesulfonamide](/img/structure/B281671.png)